Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate

Catalog No.
S12905803
CAS No.
M.F
C26H25NO5
M. Wt
431.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amin...

Product Name

Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate

IUPAC Name

benzyl 3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate

Molecular Formula

C26H25NO5

Molecular Weight

431.5 g/mol

InChI

InChI=1S/C26H25NO5/c28-15-19(14-25(29)31-16-18-8-2-1-3-9-18)27-26(30)32-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24,28H,14-17H2,(H,27,30)

InChI Key

OMPRMVFIKMQMAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate, also known by its chemical formula C25H23NO4 and CAS number 1935651-78-7, is a compound that features a benzyl group, a hydroxybutanoate moiety, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is part of a class of derivatives that are often utilized in peptide synthesis and medicinal chemistry due to their stability and ability to protect amino acids during

Typical of amino acid derivatives. Key reactions include:

  • Deprotection: The fluorenylmethoxycarbonyl group can be removed under mild acidic conditions to expose the amino group for further coupling reactions.
  • Esterification: The hydroxy group can react with carboxylic acids to form esters, which is useful in synthesizing more complex structures.
  • Peptide Bond Formation: The amino group can participate in peptide bond formation with other activated carboxylic acids or their derivatives.

These reactions make the compound versatile for synthesizing peptides or other bioactive molecules.

While specific biological activity data for Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate is limited, compounds with similar structures often exhibit significant pharmacological properties. The fluorenylmethoxycarbonyl group is commonly used in drug design due to its ability to enhance solubility and stability. Additionally, compounds derived from amino acids are known to interact with various biological targets, including receptors and enzymes involved in metabolic pathways.

The synthesis of Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate typically involves several steps:

  • Protection of Amino Group: Starting from L-serine or a similar amino acid, the amino group is protected using the fluorenylmethoxycarbonyl group.
  • Formation of Hydroxybutanoate: The hydroxybutanoic acid derivative is synthesized separately and then coupled with the protected amino acid using standard peptide coupling reagents such as DIC (N,N'-diisopropylcarbodiimide) or EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).
  • Benzyl Protection: The benzyl group may be introduced at any stage depending on the desired reactivity of the hydroxyl or amino groups.

This multi-step synthesis allows for high yields of the final product while maintaining the integrity of sensitive functional groups.

Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate has several applications:

  • Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
  • Drug Development: Due to its structural properties, it may be explored for developing new therapeutic agents targeting specific biological pathways.
  • Research Tool: It can be used in biochemical assays to study enzyme activity or receptor-ligand interactions.

Interaction studies involving Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate would typically focus on its binding affinity to various biological targets. Similar compounds have been shown to interact with:

  • Receptors: Such as G-protein coupled receptors and other membrane-bound proteins.
  • Enzymes: Inhibiting or modulating enzyme activity related to metabolic pathways.

These studies are crucial for understanding the potential therapeutic effects and mechanisms of action of this compound.

Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate shares structural similarities with several other compounds that also contain fluorenylmethoxycarbonyl groups or related structures. Here are some notable comparisons:

Compound NameStructureUnique Features
Benzyl N-[((9H-fluoren-9-yl)methoxy)carbonyl]-L-serinateC24H21NO4Contains L-serine; used in peptide synthesis
(2S)-4-(benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acidC25H25NO5Features an additional oxo group; enhances reactivity
Fmoc-L-serine benzyl esterC24H23NO4Simplified structure; commonly used in peptide synthesis

These compounds illustrate variations in functional groups that may influence their reactivity, solubility, and biological activity, highlighting the unique attributes of Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate within this class of molecules. Each compound's specific properties determine its suitability for various applications in research and drug development.

XLogP3

3.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

431.17327290 g/mol

Monoisotopic Mass

431.17327290 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

Explore Compound Types